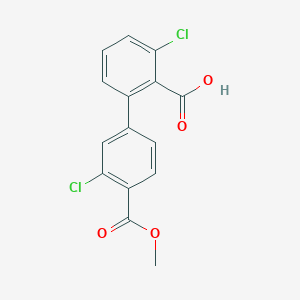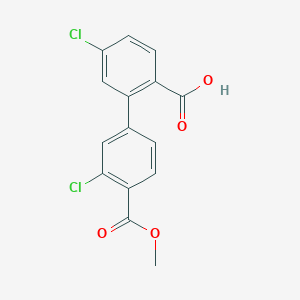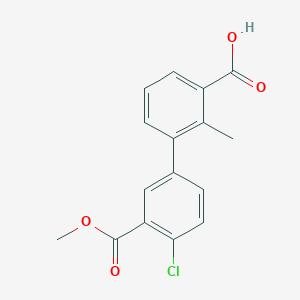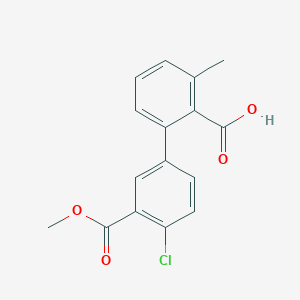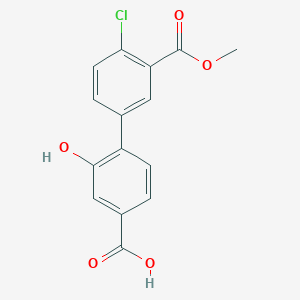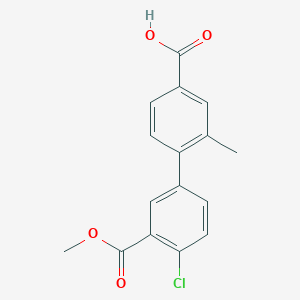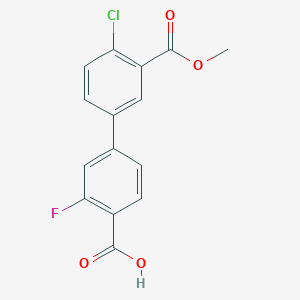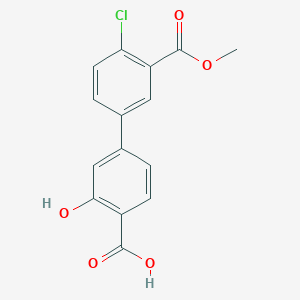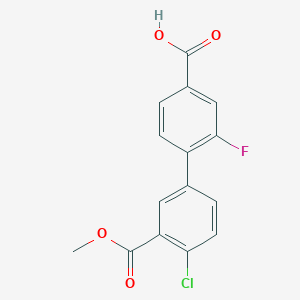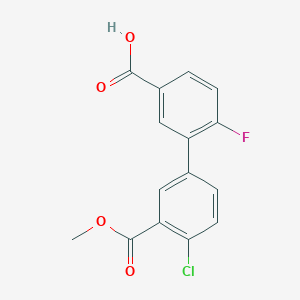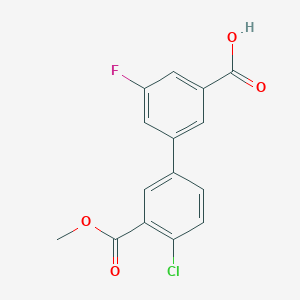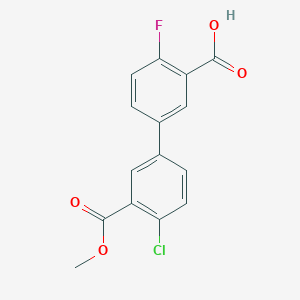
5-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid (5-Cl-MCP-2-FB) is a synthetic organic compound that has been studied extensively in recent years due to its potential as a therapeutic agent. It is a white, crystalline solid with a molecular weight of 300.19 g/mol and a melting point of 116-118 °C. 5-Cl-MCP-2-FB has a wide range of applications in the laboratory and in the field of medicine.
Applications De Recherche Scientifique
5-Cl-MCP-2-FB has been studied extensively in recent years due to its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-fungal, and anti-cancer properties. Additionally, it has been shown to possess antiviral and antifungal activity. Furthermore, 5-Cl-MCP-2-FB has been studied for its potential use as a drug delivery agent and as a potential treatment for neurological disorders.
Mécanisme D'action
The exact mechanism of action of 5-Cl-MCP-2-FB is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, it has been suggested that the compound may also act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
5-Cl-MCP-2-FB has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and to possess anti-tumor activity. Additionally, it has been shown to possess anti-viral and anti-fungal activity. Furthermore, the compound has been shown to possess neuroprotective effects and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Cl-MCP-2-FB in laboratory experiments is its relatively low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in the laboratory. For example, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is difficult to purify and has a relatively low yield when synthesized.
Orientations Futures
Due to its potential therapeutic applications, there is a great deal of interest in further research into the use of 5-Cl-MCP-2-FB. Potential future directions for research include the development of more efficient synthesis methods, the exploration of its potential use as a drug delivery agent, and the investigation of its potential use in the treatment of neurological disorders. Additionally, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
5-Cl-MCP-2-FB can be synthesized by a variety of methods, including the reaction of 4-chloro-3-methoxycarbonylphenol with 2-fluorobenzoic acid in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of 100-120 °C and is complete after several hours. The yield of the reaction is typically in the range of 85-90%.
Propriétés
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-8(2-4-12(10)16)9-3-5-13(17)11(7-9)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVPVEJFXXLGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692039 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid | |
CAS RN |
1261995-23-6 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

